molecular formula C11H19NO4 B2995683 (2S)-2-(But-3-enoylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid CAS No. 783371-63-1

(2S)-2-(But-3-enoylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid

Cat. No. B2995683
CAS RN: 783371-63-1
M. Wt: 229.276
InChI Key: IUMMOAGOQULDPB-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(But-3-enoylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid, commonly known as Boc-L-β-homoleucine, is an amino acid derivative that has gained attention in the scientific community due to its potential use in drug development.

Mechanism of Action

Boc-L-β-homoleucine acts as a competitive inhibitor of DPP-IV and POP by binding to the active site of the enzymes. This prevents the enzymes from cleaving their substrates, leading to a decrease in their activity. The anti-inflammatory and anti-cancer properties of Boc-L-β-homoleucine are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and growth factors.
Biochemical and Physiological Effects:
Studies have shown that Boc-L-β-homoleucine can improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been found to reduce inflammation and tumor growth in cancer models. Additionally, Boc-L-β-homoleucine has been shown to have minimal toxicity in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using Boc-L-β-homoleucine in lab experiments is its high purity, which allows for accurate and reproducible results. However, its limited solubility in water can make it difficult to work with in some experiments. Additionally, its inhibitory activity towards DPP-IV and POP can complicate the interpretation of results in experiments involving these enzymes.

Future Directions

Future research on Boc-L-β-homoleucine could focus on its potential use in the treatment of diabetes and cancer. Studies could also investigate its effects on other enzymes and pathways involved in glucose metabolism and immune response. Additionally, the development of more soluble derivatives of Boc-L-β-homoleucine could improve its usefulness in lab experiments.

Synthesis Methods

The synthesis of Boc-L-β-homoleucine involves the reaction of β-homoleucine with Boc anhydride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. This method has been successfully used in numerous studies to obtain high yields of pure Boc-L-β-homoleucine.

Scientific Research Applications

Boc-L-β-homoleucine has been extensively studied for its potential use in drug development. It has been shown to inhibit the activity of enzymes such as dipeptidyl peptidase IV (DPP-IV) and prolyl oligopeptidase (POP), which are involved in the regulation of glucose metabolism and immune response, respectively. Additionally, Boc-L-β-homoleucine has been found to have anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

(2S)-2-(but-3-enoylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-5-6-9(13)12-8(10(14)15)7-16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,13)(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMMOAGOQULDPB-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)NC(=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)O)NC(=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(But-3-enoylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid

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